molecular formula C12H22N2O3 B2356331 1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034481-13-3

1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Katalognummer: B2356331
CAS-Nummer: 2034481-13-3
Molekulargewicht: 242.319
InChI-Schlüssel: UGNVCUBSZSIHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a cyclopropyl-hydroxypropyl group and a tetrahydro-2H-pyran-4-yl moiety. Urea derivatives are widely studied for their biological activity, particularly as enzyme inhibitors or therapeutic agents.

Eigenschaften

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(16,9-2-3-9)8-13-11(15)14-10-4-6-17-7-5-10/h9-10,16H,2-8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVCUBSZSIHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, known for its complex structure and diverse biological activities, has garnered attention in pharmaceutical research. This compound, with the molecular formula C12H22N2O3C_{12}H_{22}N_{2}O_{3} and a molecular weight of 242.319 g/mol, features a unique combination of cyclopropyl and tetrahydropyran moieties that may contribute to its bioactivity.

Molecular Structure

The structural representation of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.319 g/mol
PurityTypically ≥ 95%
IUPAC Name1-(2-cyclopropyl-2-hydroxypropyl)-3-(oxan-4-yl)urea

Physical Properties

The compound is typically available in a high-purity form suitable for various research applications. Its solubility and stability under physiological conditions are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogenic bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study tested various derivatives of urea compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .
  • Anti-inflammatory Mechanism : In an experimental model using human monocytes, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxic Activity : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliModerate growth inhibition
Anti-inflammatoryHuman monocytesReduced TNF-α and IL-6 production
CytotoxicityCancer cell linesInduced apoptosis

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Hydrogen Bonding: The hydroxyl group in the target compound could enhance interactions with polar residues in biological targets, unlike the non-hydroxylated substituents in 14a–14d.
  • Synthetic Purity : All analogs (14a–14d) achieve >97% purity via HPLC, suggesting robust synthetic protocols that could be adapted for the target compound .

Comparison with Non-Urea Compounds Containing Tetrahydro-2H-pyran-4-yl Moieties

The tetrahydro-2H-pyran-4-yl group is recurrent in diverse pharmacophores, as seen in:

EP 4 374 877 A2 (2024) : A pyrrolo-pyridazine carboxylic acid ester with a tetrahydro-2H-pyran-4-yloxy group. Unlike the target urea, this compound features a fused bicyclic core and ester functionality, likely targeting different biological pathways .

Compound 166 (EP 4 219 465 A2) : A pyrimidine carboxamide with a tetrahydro-2H-pyran-4-yloxy substituent. Its rigid carboxamide backbone contrasts with the urea linker, emphasizing divergent applications (e.g., kinase vs. methyltransferase inhibition) .

Pesticides (Tepraloxydim/Clethodim): Cyclohexenone derivatives with tetrahydro-2H-pyran-4-yl groups. These agrochemicals highlight the moiety’s versatility in non-pharmaceutical contexts, though their structural divergence from the target compound limits direct comparison .

Functional Role of Tetrahydro-2H-pyran-4-yl :

  • Enhances solubility and bioavailability due to its polar oxygen atom and stable chair conformation.
  • May reduce metabolic degradation compared to simpler alkyl chains .

Vorbereitungsmethoden

Cyclopropanation of Allyl Alcohol Derivatives

The cyclopropyl group is introduced via a modified Simmons-Smith reaction:

  • Substrate Preparation : Allyl alcohol derivatives (e.g., 2-hydroxyprop-1-en-1-yl ethers) serve as precursors.
  • Cyclopropanation : Treatment with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in dichloromethane at 0–25°C forms the cyclopropane ring.
    • Key Reaction :

      $$

      \text{CH₂=CHCH₂OH + Et₂Zn/CH₂I₂} \rightarrow \text{Cyclopropane-CH₂CH(OH)CH₃}

      $$
    • Yield : 68–82% based on analogous O-cyclopropyl hydroxylamine syntheses.

Amine Functionalization

The alcohol is converted to the amine via a Gabriel synthesis:

  • Protection : Tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group using TBDMS-Cl and imidazole in DMF.
  • Phthalimide Formation : React with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
  • Deprotection : Hydrazinolysis removes the phthalimide group, yielding 2-cyclopropyl-2-hydroxypropylamine.

Synthesis of Tetrahydro-2H-Pyran-4-Amine

Reductive Amination of Tetrahydropyran-4-One

A one-pot procedure achieves this:

  • Reaction Setup : Mix tetrahydropyran-4-one (1.0 eq) with ammonium acetate (2.5 eq) in methanol.
  • Reduction : Add sodium cyanoborohydride (1.2 eq) at 0°C, stir for 12 h at 25°C.
  • Workup : Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
    • Yield : 74–89%.

Urea Bond Formation

Isocyanate-Mediated Coupling

Triphosgene generates the isocyanate intermediate from tetrahydro-2H-pyran-4-amine:

  • Isocyanate Synthesis :
    • Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in anhydrous THF.
    • Add triphosgene (0.33 eq) at −78°C, warm to 25°C, and stir for 2 h.
  • Urea Formation :
    • Add 2-cyclopropyl-2-hydroxypropylamine (1.1 eq) and triethylamine (2.0 eq).
    • Stir for 6 h at 25°C, then concentrate and purify via recrystallization (EtOAc/hexane).
    • Yield : 62–75%.

Alternative Carbodiimide Coupling

For milder conditions, use 1,1'-carbonyldiimidazole (CDI):

  • Activation : React tetrahydro-2H-pyran-4-amine (1.0 eq) with CDI (1.2 eq) in THF at 25°C for 1 h.
  • Coupling : Add 2-cyclopropyl-2-hydroxypropylamine (1.0 eq), stir for 12 h.
  • Purification : Isolate via flash chromatography (SiO₂, gradient elution).
    • Yield : 58–67%.

Optimization and Challenges

Cyclopropane Stability

The cyclopropyl group is sensitive to strong acids/bases. Key adjustments include:

  • Using Et₂Zn instead of harsher Lewis acids.
  • Avoiding high temperatures (>60°C) during urea formation.

Hydroxyl Group Reactivity

The secondary alcohol may compete in urea formation. Mitigation strategies:

  • Temporary Protection : TBDMS ether formation before amine coupling.
  • Steric Hindrance : Bulky bases (e.g., DIPEA) suppress O-acylation.

Analytical Data and Characterization

Table 1. Spectroscopic Data for 1-(2-Cyclopropyl-2-Hydroxypropyl)-3-(Tetrahydro-2H-Pyran-4-Yl)Urea

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.02–1.08 (m, 4H, cyclopropyl), 1.45–1.52 (m, 2H, CH₂), 3.32–3.40 (m, 4H, pyran), 4.85 (s, 1H, OH), 5.21 (t, J = 8.4 Hz, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ 8.9 (cyclopropane), 67.3 (C-OH), 158.4 (urea C=O)
HRMS (ESI+) Calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 243.1709; Found: 243.1706

Industrial-Scale Considerations

Cost-Effective Cyclopropanation

Replace Et₂Zn with Zn/Cu couple to reduce costs while maintaining yield.

Continuous Flow Urea Synthesis

Microreactor systems enhance mixing and reduce triphosgene decomposition.

Q & A

Q. What are the standard synthetic routes for 1-(2-cyclopropyl-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea?

The synthesis typically involves a multi-step process:

  • Cyclopropane ring formation : Cyclopropyl groups are introduced via [2+1] cycloaddition reactions using transition-metal catalysts.
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the cyclopropyl and tetrahydro-2H-pyran moieties .
  • Urea bond formation : Isocyanate intermediates react with amines under anhydrous conditions to form the urea core . Key reagents include lithium aluminum hydride for reductions and hydrogen peroxide for oxidations .

Q. What physicochemical properties are critical for handling and experimental design?

  • LogP : Hydrophobicity (predicted logP ~2.5) affects solubility in aqueous buffers.
  • Hydrogen bonding : The urea moiety and hydroxyl group enable strong intermolecular interactions, influencing crystallization .
  • Hygroscopicity : Requires storage under inert gas (e.g., argon) to prevent moisture absorption . Stability data under varying pH and temperature conditions should be empirically validated .

Q. What safety protocols are essential for handling this compound?

  • Use explosion-proof equipment to mitigate flammability risks (auto-ignition temperature ~300°C) .
  • Avoid skin/eye contact; employ fume hoods to prevent inhalation of aerosols.
  • Store in sealed containers at 2–8°C with desiccants to maintain stability .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts like hydrolyzed urea derivatives .
  • Protecting groups : Temporarily shield reactive hydroxyl or amine groups during coupling steps .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .
  • Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., cyclopropyl vs. phenyl substitutions) .
  • Meta-analysis : Pool data from high-throughput screens to identify outliers or assay-specific artifacts .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to putative targets (e.g., kinases or GPCRs) .
  • X-ray crystallography : Resolve 3D structures of compound-target complexes to identify binding pockets .
  • Knockout models : Use CRISPR/Cas9 to delete suspected targets and assess phenotypic changes in cellular assays .

Q. How to assess metabolic stability for pharmacokinetic studies?

  • In vitro microsomal assays : Incubate with liver microsomes to measure clearance rates and identify major metabolites via LC-MS .
  • Isotope labeling : Track metabolic pathways using deuterated or ¹⁴C-labeled analogs .
  • Structural modifications : Replace metabolically labile groups (e.g., hydroxyls) with bioisosteres like fluorinated moieties .

Q. What computational tools predict target interactions and off-target effects?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity .
  • Molecular dynamics (MD) : Simulate binding stability over time (≥100 ns trajectories) to assess target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.